![molecular formula C19H24N4O4 B1377269 benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1373028-73-9](/img/structure/B1377269.png)
benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the Boc protecting group and the formation of the pyrazolo[1,5-a]pyrazine ring system. Without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the Boc group could be removed under acidic conditions, and the pyrazolo[1,5-a]pyrazine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and stability .Scientific Research Applications
Synthesis and Biological Activity
Novel Derivatives Synthesis : A study by Lukić et al. (2017) presented the synthesis of novel derivatives from benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate. These derivatives were tested for inhibition of cathepsins K and B, showing significant inhibitory activity, which is relevant in therapeutic contexts (Lukić et al., 2017).
Microwave-Assisted Preparation : Nikulnikov et al. (2009) used tert-butyl amides derived from benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate in a microwave-assisted preparation of 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones. This method demonstrated an innovative approach in synthesizing these compounds (Nikulnikov et al., 2009).
Novel Furo[3,2-e]pyrazolo[3,4-b]pyrazines Synthesis : El‐Dean et al. (2018) developed a series of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines starting from 3-methyl-6-oxo-1-phenyl-6,7-dihydropyrazolo[3,4-b]pyrazine-5-carbonitrile, which relates to benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate. These compounds show potential for pharmacological activities (El‐Dean et al., 2018).
Chemical Properties and Reactivity
Reactivity Studies : Mironovich and Shcherbinin (2014) explored the reactivity of related compounds under various conditions, offering insights into the chemical behavior of benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate derivatives (Mironovich & Shcherbinin, 2014).
One-Pot Synthesis Approach : Zonouzi et al. (2006) reported a one-pot synthesis method involving compounds structurally similar to benzyl 3-((tert-butoxycarbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate, showcasing an efficient synthesis approach (Zonouzi et al., 2006).
Diverse Synthesis Routes : Rosa et al. (2008) demonstrated the synthesis of pyrazole-5-carboxylates, related to the chemical , through regiospecific conversion processes. This research provides valuable insights into the versatility of synthesis methods for related compounds (Rosa et al., 2008).
Mechanism of Action
Target of Action
This compound is a part of a unique collection of chemicals provided by Sigma-Aldrich to early discovery researchers . The exact biological targets and their roles are yet to be elucidated.
Mode of Action
It is known that the compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic chemistry for the protection of amines . The Boc group can be removed under acidic conditions, revealing the amine group, which can then interact with its targets .
Biochemical Pathways
Compounds with boc-protected amines are often involved in peptide synthesis . They can be converted into imido esters by O-alkylation and then hydrogenated to amines . This suggests that the compound could potentially be involved in similar biochemical pathways.
Result of Action
Given its structure and the presence of the Boc group, it is plausible that it could be involved in peptide synthesis or other biochemical reactions involving amines .
Action Environment
It is known that the boc group can be removed under acidic conditions , suggesting that the compound’s activity could potentially be influenced by the pH of its environment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-19(2,3)27-17(24)21-15-11-20-23-10-9-22(12-16(15)23)18(25)26-13-14-7-5-4-6-8-14/h4-8,11H,9-10,12-13H2,1-3H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHZKEAUMHSOPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2CN(CCN2N=C1)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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